molecular formula C10H10F3NO B12990492 2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde

2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde

Cat. No.: B12990492
M. Wt: 217.19 g/mol
InChI Key: BJLGKPYWAWPCRB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde is a benzaldehyde derivative featuring a dimethylamino (-N(CH₃)₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position. For instance, trifluoromethyl-substituted aldehydes are often precursors in drug synthesis, while dimethylamino groups enhance solubility and modulate electronic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

2-(dimethylamino)-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H10F3NO/c1-14(2)9-7(6-15)4-3-5-8(9)10(11,12)13/h3-6H,1-2H3

InChI Key

BJLGKPYWAWPCRB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1C(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Applications

  • Reagent in Organic Synthesis :
    • 2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde is utilized as an electrophilic component in various reactions, including the Wittig-Horner reaction. It has been employed in the synthesis of complex organic molecules, such as ω-(dimethylamino)-alkylethyl derivatives and substituted chalcones .
  • Formation of Azaheterocycles :
    • The compound serves as a precursor for the synthesis of trifluoromethyl-substituted azaheterocycles. It has been shown to facilitate the formation of these structures through its reactivity under specific conditions, making it valuable in the development of new pharmaceutical agents .

Medicinal Chemistry Applications

  • Inhibition Studies :
    • Research indicates that derivatives of this compound exhibit inhibitory activity against key enzymes such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). For instance, compounds derived from this benzaldehyde have demonstrated potent inhibition with IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for neurodegenerative diseases .
  • Neuroprotective Effects :
    • Some studies have reported that derivatives can cross the blood-brain barrier and exhibit neuroprotective effects against oxidative stress in cellular models. This suggests potential applications in treating conditions like Alzheimer's disease .

Material Science Applications

  • Fluorinated Materials :
    • The incorporation of trifluoromethyl groups into polymers and materials has been shown to enhance their thermal stability and chemical resistance. Compounds like this compound can be used to synthesize fluorinated polymers with desirable properties for industrial applications .

Case Studies

Study TitleFindings
Synthesis of Fluorinated ChalconesDemonstrated that this compound can be effectively used to synthesize fluorinated chalcones with potential anti-cancer properties .
Neuroprotective PropertiesInvestigated the neuroprotective effects of synthesized compounds on Vero cells, showing reduced oxidative stress markers when treated with derivatives of this compound .
Enzyme InhibitionReported that specific derivatives exhibited selective inhibition of MAO-B and BChE, suggesting their potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Benzaldehyde Derivatives with Trifluoromethyl Groups

Compound Name Substituents Molecular Weight Key Applications CAS RN Reference
2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde -N(CH₃)₂ (C2), -CF₃ (C3) Not provided Pharmaceutical intermediate (inferred) Not provided
3-(3-Trifluoromethylphenyl)propionaldehyde -CF₃ (C3), propionaldehyde chain Not provided Intermediate in organic synthesis 367-21-1776
2-Benzyloxybenzaldehyde -OCH₂C₆H₅ (C2) Not provided Synthetic intermediate 367-21-1780

Key Observations :

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated aldehydes like 2-benzyloxybenzaldehyde.

Compounds with Dimethylamino and Trifluoromethyl Groups

Compound Name Core Structure Molecular Weight Applications CAS RN Reference
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea Thiourea 413.42 Research reagent 620960-26-1
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazine-benzoate Not provided Herbicide (metsulfuron methyl ester) Not provided

Key Observations :

  • The thiourea derivative (CAS 620960-26-1) shares the dimethylamino and trifluoromethyl groups but incorporates a cyclohexyl-thiourea backbone, making it a chiral catalyst or receptor-binding agent .
  • Triazine-based herbicides (e.g., metsulfuron methyl ester) utilize sulfonylurea and triazine moieties for pesticidal activity, diverging from the benzaldehyde core of the target compound .

Functional Group Impact on Properties

  • Trifluoromethyl Group : Enhances chemical stability and lipophilicity, critical for agrochemicals (e.g., ethametsulfuron methyl ester ) and pharmaceuticals.
  • Dimethylamino Group: Increases solubility in polar solvents and may act as a directing group in electrophilic substitution reactions.
  • Benzaldehyde Core : Provides a reactive aldehyde group for condensation or nucleophilic addition, distinguishing it from ester or thiourea-based analogs .

Biological Activity

2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings related to its biological properties, including cytotoxicity, antibacterial activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dimethylamino group and a trifluoromethyl substituent on a benzaldehyde backbone. These functional groups contribute to its unique chemical reactivity and biological profile.

Cytotoxicity

Research has indicated that this compound exhibits moderate cytotoxic effects against various cancer cell lines. For instance, in a study evaluating its efficacy against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, the compound demonstrated an IC50 value of approximately 86 μM against WRL-68 cells, suggesting potential as an anticancer agent .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. A series of derivatives based on similar structures were tested against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The results indicated that modifications in the side chains significantly influenced antibacterial potency, with longer side chains generally enhancing activity .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
Related Compound AB. subtilis16 µg/mL
Related Compound BE. faecalis8 µg/mL

The biological activity of this compound is likely mediated through multiple mechanisms. Its ability to inhibit key enzymes involved in cellular signaling pathways has been suggested as a primary mode of action. For example, studies on similar compounds indicate that interactions with active site residues of target enzymes are crucial for their inhibitory effects .

Case Studies and Applications

  • Anticancer Research : In vitro studies have shown that the compound not only inhibits cell proliferation but may also induce apoptosis in cancer cells. The mechanism involves activation of caspases and modulation of apoptotic markers, indicating its potential as a lead compound in cancer therapy .
  • Antibacterial Studies : The compound's derivatives were evaluated for their synergistic effects when combined with standard antibiotics like ciprofloxacin. Results indicated enhanced antibacterial efficacy against resistant strains, highlighting the importance of structure-activity relationships in drug design .

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